Extreme Lipophilicity (cLogP) Differentially Drives Pharmacokinetic Profile for CNS Drug Discovery
The target compound exhibits a calculated partition coefficient (cLogP) of 4.65, significantly higher than its acid analog, 2-benzhydrylbenzoic acid (cLogP 4.565), and vastly exceeding simpler benzoate esters like methyl benzoate (cLogP ~2.12) [1]. This extreme lipophilicity is a critical differentiator for CNS drug discovery programs where high LogP values are correlated with passive permeation across the blood-brain barrier but also increased risk of metabolic instability. The quantified difference of +2.53 LogP units over methyl benzoate means the target compound is predicted to be ~340 times more lipophilic, fundamentally altering its ADME profile. This makes it unsuitable for designs aiming for low lipophilicity but a prime candidate scaffold for CNS-targeted agents [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | cLogP = 4.65 [1] |
| Comparator Or Baseline | 2-Benzhydrylbenzoic acid cLogP = 4.565; Methyl benzoate cLogP ~ 2.12 [2] |
| Quantified Difference | ΔLogP of +0.085 (vs. acid analog) and +2.53 (vs. methyl benzoate), representing ~340x higher lipophilicity vs the simple ester. |
| Conditions | Predicted properties; computational model (ALOGPS or similar) [1]. |
Why This Matters
This data is crucial for selecting the correct building block to modulate the lipophilicity of a lead compound, directly impacting its ability to cross biological membranes.
- [1] ChemSrc. (2024). methyl 2-benzhydrylbenzoate. PSA: 26.30000, LogP: 4.65340. Retrieved from https://m.chemsrc.com/cas/6624-03-9_169515.html View Source
- [2] PubChem. Methyl benzoate (Compound). Computed Properties. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-benzoate View Source
